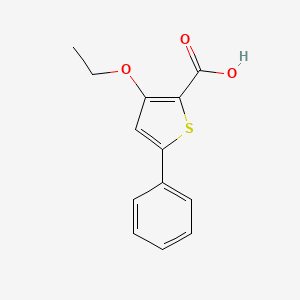

3-Ethoxy-5-phenylthiophene-2-carboxylic acid

説明

3-Ethoxy-5-phenylthiophene-2-carboxylic acid is a heterocyclic organic compound used in scientific research. It has a molecular formula of C13H12O3S and a molecular weight of 248.3 .

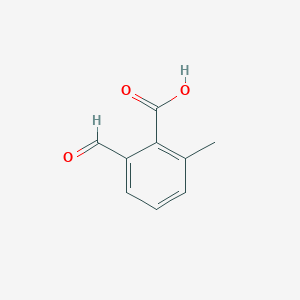

Molecular Structure Analysis

The molecular structure of 3-Ethoxy-5-phenylthiophene-2-carboxylic acid consists of a thiophene ring substituted with an ethoxy group at the 3rd position and a phenyl group at the 5th position . The carboxylic acid functional group is attached to the 2nd position of the thiophene ring .科学的研究の応用

Polymer Synthesis and Characterization

3-Ethoxy-5-phenylthiophene-2-carboxylic acid has been investigated in the synthesis of functionalized polyterthiophenes. Terthiophene-3′-carboxylic acid (TTCA), a derivative, shows significant potential in the creation of conducting polymers. These polymers exhibit unique properties such as increased conductivity even in a fully oxidized state and fast electrochromic switching, making them suitable for various electronic applications (Lee, Shim, & Shin, 2002).

Synthesis of Luminescent Molecular Crystals

The compound has been utilized in synthesizing organic compounds that act as building blocks for luminescent molecular crystals. These crystals exhibit highly stable photoluminescence under ambient conditions, indicating potential applications in optical devices and materials science (Zhestkij et al., 2021).

Solar Cell Enhancement

In the domain of renewable energy, specifically solar cells, derivatives of 3-Ethoxy-5-phenylthiophene-2-carboxylic acid, like TTCA, are significant. They are used in creating conductive polymer dyes for sensitizing solar cells, optimizing parameters like charge-transfer processes, and enhancing cell efficiency. Studies show that these dyes, especially when bearing a carboxylic acid group, strongly bind to TiO2 layers, leading to improved photovoltaic performance (Yoon et al., 2011).

Fluorescent Sensing for Protein Detection

Derivatives of this compound, like terthiophene carboxylic derivatives, have been explored as fluorescent biosensors for protein detection. These compounds exhibit fluorescence intensity changes proportional to the concentration of target proteins like Bovine Serum Albumin and Lectin from Triticum, highlighting their potential in biomedical analysis and diagnostics (Hu, Xia, & Elioff, 2016).

Electrochemical Applications

The compound's derivatives are also notable in electrochemical applications. For instance, they are used in the construction of metal-organic frameworks (MOFs) for electrocatalysis, showcasing significant performance in both the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER). These applications point towards their potential in energy storage and conversion technologies (Qiu et al., 2020).

特性

IUPAC Name |

3-ethoxy-5-phenylthiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3S/c1-2-16-10-8-11(17-12(10)13(14)15)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOYWXOIHUAIRAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(SC(=C1)C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethoxy-5-phenylthiophene-2-carboxylic acid | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(3-Chloro-4-methylphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1,3,5-trihydr o-4-imidazolino[1,2-h]purine-2,4-dione](/img/no-structure.png)

![N-(1H-benzo[d]imidazol-2-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide](/img/structure/B2605439.png)

methanone](/img/structure/B2605444.png)

![3-(3,5-dimethylisoxazol-4-yl)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2605445.png)

![(3E)-1-benzyl-3-{[(5-chloro-2-methoxyphenyl)amino]methylidene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2605446.png)

![7-(3-methylphenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2605448.png)

![6-Bromo-2,2-dimethylspiro[3.3]heptane](/img/structure/B2605453.png)